3-(Methylamino)propanamide
Description
Nomenclature and Context within Amide Chemistry
Systematic and Common Designations of 3-(Methylamino)propanamide Analogues
The systematic name for the core compound is this compound, derived following IUPAC nomenclature rules. It is also known by common names such as 3-(methylamino)propionamide and N-methyl-beta-alaninamide. nih.gov The structure is defined by a three-carbon chain (propane) with an amide group (-CONH₂) at one end (position 1) and a methylamino group (-NHCH₃) at the other end (position 3).
Analogues of this compound are typically derived from substitutions on the amide nitrogen or the amino nitrogen. These variations give rise to a family of related structures, each with distinct identifiers and properties.
Table 1: Nomenclature of this compound and Selected Analogues
| Common Name | Systematic (IUPAC) Name | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | This compound | C₄H₁₀N₂O | 4874-17-3 |
| N-Methyl-3-(methylamino)propanamide | N-methyl-3-(methylamino)propanamide | C₅H₁₂N₂O | 50836-82-3 nih.gov |
| N,N-Dimethyl-3-(methylamino)propanamide | N,N-dimethyl-3-(methylamino)propanamide | C₆H₁₄N₂O | 17268-50-7 |
| N-(3-Aminophenyl)propanamide | N-(3-aminophenyl)propanamide | C₉H₁₂N₂O | 22987-10-6 sigmaaldrich.com |
Note: Data sourced from multiple chemical databases. nih.govsigmaaldrich.comwikipedia.org
Classification within Propionamide (B166681) Derivatives
Chemically, this compound is classified as a derivative of propionamide (CH₃CH₂CONH₂). libretexts.org Propionamide itself is the amide of propanoic acid and belongs to the broader class of primary carboxylic acid amides. libretexts.orgmmsl.cz
The classification of this compound is based on the following structural features:
Parent Hydride: Propane (B168953).
Principal Characteristic Group: Amide, denoted by the suffix "-amide". This makes it a propanamide .
Substituents: A methylamino group (-NHCH₃) is located on the third carbon of the propane chain. According to IUPAC rules, this position is designated with the locant "3-".
Therefore, it is a substituted aliphatic amide. Specifically, it is a β-amino amide because the amino group is on the β-carbon (C3) relative to the carbonyl group of the amide. This structural motif is significant as β-amino acids and their derivatives are important in medicinal chemistry and biochemistry. researchgate.net
Historical Perspectives on Early Synthetic Endeavors and Derivative Exploration
The synthesis of β-amino amides like this compound is historically rooted in fundamental organic reactions. A primary and widely established method for creating the β-amino carbonyl skeleton is the Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this case an amine, to an α,β-unsaturated carbonyl compound.
For this compound and its analogues, this typically involves the reaction of methylamine (B109427) with an acrylic acid derivative, such as methyl acrylate (B77674) or acrylamide (B121943). The amino group of methylamine acts as the nucleophile, attacking the β-carbon of the acrylic system, leading to the formation of the 3-(methylamino)propanoyl structure. This approach has been foundational in the synthesis of a wide array of β-amino esters, acids, and amides. researchgate.net
More complex synthetic explorations have utilized these propionamide structures as key intermediates. For example, the synthesis of the antidepressant duloxetine (B1670986) involves an intermediate, (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, which is derived from a related ketone, 3-methylamino-1-(2-thienyl)-1-propanone. The synthesis of this ketone can be achieved through a Friedel-Crafts acylation of thiophene (B33073) with 3-chloropropionyl chloride, followed by a reaction with methylamine to introduce the required side chain. chemrxiv.org These synthetic strategies highlight the evolution from fundamental reaction discovery to the application of these reactions in the targeted synthesis of complex, high-value molecules.
Significance and Contemporary Relevance in Chemical Science
Role as a Versatile Intermediate in Complex Chemical Syntheses
This compound and its derivatives are highly valued as versatile intermediates or building blocks in modern organic synthesis. Their bifunctional nature, possessing both a nucleophilic secondary amine and a modifiable amide group, allows for sequential and site-selective reactions to build molecular complexity.
A prominent example of its utility is in the synthesis of pharmacologically active agents. As mentioned, a derivative of this compound is a crucial precursor in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor. The synthesis involves the asymmetric reduction of an intermediate ketone to form a chiral alcohol, which is then further elaborated to the final drug molecule. The propionamide framework serves as the core scaffold upon which the necessary pharmacophoric elements are constructed. chemrxiv.org
Furthermore, related propionamide derivatives are employed in the synthesis of other biologically active molecules. For instance, they have been used to create novel small-molecule agonists for the atypical chemokine receptor 3 (ACKR3), which is implicated in cardiovascular events. acs.org The straightforward incorporation of the propionamide linker allows for systematic exploration of structure-activity relationships by modifying the groups attached to the amine and amide functions. acs.org The development of catalytic asymmetric methods, such as the enantioconvergent 2-aza-Cope rearrangement, has further enhanced the ability to produce chiral β-amino amides, which are privileged scaffolds in medicinal chemistry. rsc.org
Precursor for Pharmacologically Active Scaffolds and Advanced Materials
Beyond serving as a transient intermediate, the 3-(amino)propanamide scaffold is itself a core component of many functional molecules.
Pharmacologically Active Scaffolds: The β-amino amide moiety is present in numerous natural products and pharmaceutical molecules. google.com The ability to synthesize a variety of substituted propanamides allows for the creation of libraries of compounds for screening against biological targets. Research has shown that propionamide derivatives are being investigated for a range of therapeutic applications, including as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain management. rsc.org
Advanced Materials: In materials science, the β-amino amide linkage has recently been exploited to create a new class of polymers known as Covalent Adaptable Networks (CANs). rsc.orgacs.org These materials incorporate dynamic covalent bonds that can rearrange under specific stimuli, such as heat. The β-amino amide motif provides a dynamic linkage that imparts the polymer with desirable properties, including high dimensional stability, resistance to creep, and superior hydrolytic stability compared to related ester-based networks. rsc.org This makes them promising for applications requiring re-processable elastomers and durable materials.
Additionally, the broader class of amino amides serves as monomers for the synthesis of various functional polymers. For example, the Ugi three-component reaction can be adapted for polymerization to create poly(α-amino amide)s, which can exhibit pH-responsive behavior in aqueous solutions. nih.gov Amino acid-based amides are also used to synthesize biodegradable polymers, such as poly(amide anhydrides) and poly(amide esters), which are of interest for biomedical applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-6-3-2-4(5)7/h6H,2-3H2,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJLSBFLTYYWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623330 | |
| Record name | N~3~-Methyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4874-17-3 | |
| Record name | N~3~-Methyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylamino)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Research in Biological Activities and Mechanisms of Action of 3 Methylamino Propanamide and Its Derivatives
Enzyme Kinetics and Metabolic Pathway Modulation
The role of 3-(Methylamino)propanamide and its derivatives in enzyme kinetics and the modulation of metabolic pathways is a critical area of research. Understanding how these compounds function as substrates and how their chemical modifications, such as acylation, can influence enzyme activity provides a foundation for their potential applications in biochemistry and pharmacology.
Substrate Functionality in Biochemical Assays for Enzyme Kinetics
Currently, specific studies detailing the substrate functionality of this compound in biochemical assays for enzyme kinetics are not extensively available in the public domain. General principles of enzyme kinetics involve the binding of a substrate to the active site of an enzyme to form an enzyme-substrate complex, which then proceeds to form a product. The efficiency of this process is determined by factors such as the affinity of the substrate for the enzyme and the rate of the catalytic reaction. The unique structural features of this compound, including its secondary amine and amide groups, suggest that it could potentially serve as a substrate for various classes of enzymes, such as peptidases or acyltransferases. However, without specific experimental data, its precise role and the kinetics of such potential reactions remain speculative.
Enhancement of Enzyme Activity via Acylation Processes
The acylation of molecules can significantly alter their chemical properties and their interactions with enzymes. In the context of this compound, acylation of the methylamino group could lead to derivatives with enhanced or altered affinities for enzyme active sites. This modification can influence the binding orientation and the electronic properties of the molecule, potentially leading to an increase in the catalytic efficiency of an enzyme. While the concept of enhancing enzyme activity through the acylation of substrates or modulators is a known strategy in enzymology, specific research demonstrating this effect with this compound derivatives is not readily found in the existing scientific literature. Further investigation is required to explore how acylation of this compound might modulate the activity of specific enzymes.
Pharmacological Investigations of Analogues and Derivatives
The pharmacological activities of analogues and derivatives of this compound have been a more fruitful area of investigation. Researchers have synthesized and evaluated a range of related compounds for their ability to interact with specific receptor systems, leading to the discovery of potent antagonists for receptors involved in various physiological processes.
Antagonism of Specific Receptor Systems
Significant research has been conducted on a series of compounds structurally related to this compound, specifically the 2-{N-[(2,4,5-trichlorophenoxy)acetyl]-N-methylamino}-3-pyrrolidinepropanamide series, as antagonists of the Urotensin II (U-II) receptor. tandfonline.comresearchgate.netnih.gov U-II is a potent vasoconstrictor peptide implicated in various cardiovascular diseases, making its receptor a key therapeutic target.
Structure-activity relationship (SAR) studies were systematically performed on this series to identify novel and potent small molecule antagonists with favorable pharmacological profiles. tandfonline.comresearchgate.netnih.gov These investigations involved synthesizing a range of analogues and evaluating their efficacy in in vitro cell-based assays, such as calcium release and radioligand binding assays, using cells overexpressing the human and mouse Urotensin II receptors. tandfonline.comresearchgate.netnih.gov
Initial compounds in the series faced challenges with solubility and inter-species variability in their activity. tandfonline.comresearchgate.netnih.gov To address these issues, further SAR studies were conducted, leading to the identification of derivatives with improved properties. The data from these studies provided valuable insights into the structural requirements for potent antagonism of the U-II receptor. The interactive table below summarizes key findings from these SAR studies, highlighting the impact of various structural modifications on antagonist activity.
| Compound Modification | Effect on Activity | Reference |
| Substitution on the phenoxyacetyl group | Altered potency and selectivity | tandfonline.com |
| Modifications of the pyrrolidine (B122466) ring | Influenced binding affinity | tandfonline.com |
| Changes to the propanamide side chain | Affected pharmacokinetic properties | tandfonline.com |
Molecules that demonstrated a promising in vitro profile were further assessed in in vivo models, such as the mouse pressor response model, to confirm their U-II receptor antagonizing effects in a physiological setting. tandfonline.comresearchgate.netnih.gov This comprehensive approach led to the successful identification of novel 2-{N-[(2,4,5-trichlorophenoxy)acetyl]-N-methylamino}-3-pyrrolidinepropanamides with acceptable pharmacological characteristics for further development. tandfonline.comresearchgate.netnih.gov
Prokineticins are a family of secreted proteins that exert their effects through two G protein-coupled receptors, PKR1 and PKR2. These receptors are involved in a variety of physiological and pathological processes, including inflammation, pain, and angiogenesis. Consequently, antagonists of prokineticin receptors are of significant interest for therapeutic development.
While there is a broad interest in the development of prokineticin receptor antagonists, specific studies detailing the investigation of this compound or its direct derivatives for this activity are not prominently featured in the available scientific literature. The development of antagonists has largely focused on other chemical scaffolds. Therefore, the potential for this compound analogues to act as prokineticin receptor antagonists remains an open area for future research.
Kinase Inhibition Profiles
Research has identified a series of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) that feature a 3-aminopropanamide (B1594134) structure. acs.orgresearchgate.netnih.gov These compounds are linked at the 6th position to either 4-anilinoquinazoline (B1210976) or 4-anilinoquinoline-3-carbonitrile (B11863878) moieties. acs.orgnih.gov A significant characteristic of these inhibitors is their ability to covalently interact with a conserved cysteine residue, Cys797, within the kinase domain of EGFR. acs.orgresearchgate.netunipa.it This mechanism is distinct from that of traditional irreversible inhibitors which often use a reactive acrylamide (B121943) "warhead." While effective, the acrylamide fragment can be prone to rapid metabolic deactivation or non-specific reactions. acs.orgresearchgate.netnih.gov
The 3-aminopropanamide derivatives have demonstrated notable efficacy. Certain compounds in this series have proven to be as effective as their acrylamide counterparts in inhibiting the autophosphorylation of the EGFR tyrosine kinase (EGFR-TK) in A549 lung cancer cells. acs.orgresearchgate.netnih.gov Furthermore, these derivatives have shown significant activity against cancer cells that have developed resistance to first-line treatments like gefitinib. acs.orgnih.gov Several 3-aminopropanamides were found to suppress the proliferation of H1975 cells, which contain the T790M resistance mutation in EGFR, at concentrations significantly lower than gefitinib. acs.orgresearchgate.netnih.govunipa.it
A key aspect of their mechanism is an intracellular activation process. For instance, the compound N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide did not exhibit covalent binding to cell-free EGFR-TK. acs.orgresearchgate.netnih.gov However, within the intracellular environment, it undergoes selective activation through a retro-Michael degradation, releasing an acrylamide derivative that can then react with thiol groups. acs.orgnih.gov This suggests that these 3-aminopropanamide compounds can act as procovalent inhibitors, offering potential advantages in stability and reduced off-target reactions in the extracellular space. nih.gov
Inhibitory Activity of Selected 3-Aminopropanamide Derivatives on EGFR
| Compound | Target Cell Line | Activity | Observed Effect |
|---|---|---|---|
| N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide | H1975 (EGFR T790M) | IC50 of 0.07 μM | Dose-dependent inhibition of EGFR autophosphorylation. unipa.it |
| Quinoline-3-carbonitrile derivative (Compound 20) | H1975 (EGFR T790M) | IC50 of 0.15 μM | Inhibition of mutated (T790M) EGFR-TK activity. unipa.it |
| UPR1282 (4-(3-chloro-4-fluoroanilino)-7-ethoxyquinazolino derivative) | H1975 (EGFR T790M) | Nine-fold more effective than gefitinib | Inhibition of cell proliferation. nih.gov |
Derivatives of 4-aminopyrazole have been developed as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway often implicated in cancer and inflammatory diseases. nih.gov A series of these derivatives demonstrated significant inhibitory activity against JAK1, JAK2, and JAK3 in enzyme inhibition screenings, with many compounds achieving IC50 values below 20 nM. nih.gov
For example, compound 3f from a synthesized series showed potent inhibition against multiple JAK isoforms, with IC50 values of 3.4 nM for JAK1, 2.2 nM for JAK2, and 3.5 nM for JAK3. nih.gov Structure-activity relationship (SAR) studies on these 4-aminopyrazole derivatives indicated that modifications to certain side chains did not significantly impact their JAK inhibition, suggesting those positions are not critical for the interaction with JAK proteins. nih.gov However, the core 4-aminopyrazole structure linked to specific heterocyclic systems like pyrimidine (B1678525) was found to be crucial for potent activity. nih.gov In contrast, linking to a larger fused ring system like quinazoline (B50416) resulted in a near-complete loss of inhibitory activity at 20 nM. nih.gov
Inhibitory Potency (IC50) of 4-Aminopyrazole Derivatives Against JAKs
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
|---|---|---|---|
| 3f | 3.4 | 2.2 | 3.5 |
Data sourced from in vitro protein kinase inhibition experiments. nih.gov
These findings highlight the potential of the 4-aminopyrazole scaffold for developing selective and potent JAK inhibitors. nih.gov Further research has led to the identification of multitargeted kinase inhibitors based on a pyrazol-4-yl urea (B33335) structure, such as AT9283, which inhibits Aurora kinases as well as JAK2. acs.org
Anti-inflammatory Properties of Propanamide Derivatives
Propanamide derivatives have been investigated for their anti-inflammatory activities through various mechanisms, including the inhibition of key enzymes in inflammatory pathways. nih.govacs.org One area of research involves the development of propanamide-sulfonamide based drug conjugates designed as dual inhibitors of cyclooxygenase-2 (COX-2) and urease. nih.gov For instance, a naproxen-sulfamethoxazole conjugate demonstrated significant anti-inflammatory action by inhibiting induced edema by 82.8%, which is comparable to the standard drug indomethacin (B1671933) (86.8% inhibition). nih.gov This same conjugate also showed 75.4% inhibition of the COX-2 enzyme at a 10 µM concentration. nih.gov
Another approach has focused on synthesizing imidazole (B134444) derivatives of propanamide that target the p38 MAP kinase, a key regulator of inflammatory cytokine production. acs.org In a study of such derivatives, compound AA6 showed considerable p38 kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. acs.org Other research has explored thiourea (B124793) derivatives of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). nih.gov A derivative of m-anisidine (B1676023) showed potent anti-inflammatory activity, with an edema inhibition of 54.01% four hours after carrageenan injection, and also demonstrated significant inhibition of 5-lipoxygenase (5-LOX) with an IC50 value of 0.30 μM. nih.gov
These studies indicate that modifying the propanamide structure can yield compounds that target multiple inflammatory pathways, such as those mediated by COX-2, p38 MAP kinase, and 5-LOX. nih.govacs.orgnih.gov
Anticancer and Antiviral Activity Investigations
Derivatives of propanamide have demonstrated significant potential in both anticancer and antiviral research.
In oncology, a series of 7-propanamide benzoxaboroles have been synthesized and evaluated for their anticancer properties. acs.orgnih.gov Compounds 103 and 115 from this series exhibited potent activity against ovarian cancer cells, with IC50 values of 33 nM and 21 nM, respectively. acs.orgnih.gov The mechanism of action for these compounds involves the induction of apoptosis and the effective inhibition of cancer cell colony formation. acs.orgnih.gov Other studies have investigated indapamide (B195227) derivatives, with one compound showing pro-apoptotic activity and an IC50 value between 85-95 µM against the MDA-MB-435 melanoma cancer cell line. nih.gov
In the field of virology, Tabamide A, a phenolic compound, and its synthetic derivatives have been studied for their activity against the influenza virus. nih.govnih.gov Structure-activity relationship analysis revealed that specific structural features are crucial for its antiviral action. nih.govnih.gov A derivative, TA25 , was found to have seven-fold higher activity than the parent compound. nih.govnih.gov The mechanism appears to involve the inhibition of viral mRNA synthesis early in the viral infection cycle. nih.govnih.gov Additionally, preliminary studies on benzenepropanamide derivatives have shown significant inhibitory activity against bacterial pathogens like Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzae. acs.org
Anticancer Activity of Propanamide Derivatives
| Compound | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| Benzoxaborole 103 | Ovarian | 33 nM acs.orgnih.gov |
| Benzoxaborole 115 | Ovarian | 21 nM acs.orgnih.gov |
| Indapamide Derivative 12 | Melanoma (MDA-MB-435) | 85-95 µM nih.gov |
Neuropharmacological Research on Derivatives Affecting CNS Receptors
Derivatives of propanamide and related structures have been explored for their effects on the central nervous system (CNS), targeting various receptors to modulate neuronal signaling. mdpi.commdpi.comlongdom.org
One area of focus has been the sigma-1 receptor (S1R), a molecular chaperone involved in neuroprotection. mdpi.com Novel benzamide (B126) derivatives have been designed and synthesized as S1R agonists. mdpi.com One such compound demonstrated superior affinity for S1R and improved selectivity over the sigma-2 receptor (S2R), along with favorable ADME properties. mdpi.commdpi.com
Other research has investigated ((benzyloxy)benzyl)propanamide compounds for anticonvulsant activity. mdpi.com One compound from this series showed potent anticonvulsant effects in both maximal electroshock and 6 Hz seizure animal models, with a favorable safety profile. mdpi.com
The broader field of neuropharmacology examines how various compounds modulate neurotransmitter systems. longdom.orgijmrhs.com Ligands can affect CNS receptors for key neurotransmitters such as dopamine, serotonin, norepinephrine, acetylcholine, and Gamma-Aminobutyric Acid (GABA). longdom.orgnih.gov For example, cannabinoid receptor agonists can modulate GABAergic neurotransmission through presynaptic CB1 receptors, a mechanism that has prompted research into their potential for neurological conditions. nih.gov Additionally, positive modulators of the AMPA receptor, which mediates excitatory neurotransmission, have been shown to enhance cognitive function in preclinical studies. nih.gov These studies highlight the diverse potential of propanamide-related structures to interact with a range of CNS targets. mdpi.commdpi.comnih.gov
Interaction with Molecular Targets and Biochemical Pathways
The biological activities of this compound and its derivatives are underpinned by their specific interactions with a variety of molecular targets, which in turn modulate key biochemical pathways.
In the context of kinase inhibition, 3-aminopropanamide derivatives function as irreversible inhibitors of EGFR. acs.org Their mechanism involves a covalent interaction with the Cys797 residue in the ATP-binding site of the EGFR kinase domain. acs.orgresearchgate.net This interaction blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that regulate cell proliferation and survival. unipa.itnih.gov Similarly, 4-aminopyrazole derivatives target the Janus kinase family (JAK1, JAK2, JAK3). nih.gov By inhibiting these kinases, they block the JAK/STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in immunity and cell growth. nih.govsemanticscholar.org
The anti-inflammatory properties of propanamide derivatives stem from their ability to inhibit enzymes that catalyze the production of inflammatory mediators. nih.gov This includes the inhibition of cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, and 5-lipoxygenase (5-LOX), which produces leukotrienes. nih.govnih.gov Some derivatives also target the p38 MAP kinase pathway, a central regulator of the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β. acs.org
The anticancer activity observed in derivatives such as 7-propanamide benzoxaboroles is linked to the induction of apoptosis, a programmed cell death pathway. acs.orgnih.gov By triggering this pathway, these compounds effectively eliminate cancer cells. The antiviral mechanism of Tabamide A derivatives against the influenza virus involves the disruption of the viral life cycle by inhibiting viral mRNA synthesis, a critical step for viral replication. nih.gov
In the central nervous system, propanamide-related structures interact with specific neurotransmitter receptors. mdpi.com Benzamide derivatives have been shown to act as agonists at the sigma-1 receptor, a protein that modulates calcium signaling and neuronal survival. mdpi.commdpi.com Other derivatives exhibit anticonvulsant properties, likely through modulation of ion channels or receptors involved in neuronal excitability. mdpi.com These targeted interactions demonstrate the versatility of the propanamide scaffold in modulating diverse and critical biochemical pathways.
Nucleophilic Interaction with Electrophilic Centers
The chemical structure of this compound contains a secondary methylamino group, which possesses a lone pair of electrons on the nitrogen atom. This feature confers nucleophilic character to the molecule, enabling it to attack electron-deficient, or electrophilic, centers within other molecules. This capacity for nucleophilic attack is a fundamental aspect of its potential biochemical interactions. evitachem.com In biological systems, electrophile-nucleophile interactions are crucial for a wide range of cellular processes. nih.gov The most common nucleophilic sites in biology are often found on protein amino acid side chains, such as the thiol group of cysteine or the aromatic nitrogen in histidine, while electrophiles can be various metabolites or xenobiotics. nih.gov
The reaction between a nucleophile like this compound and an electrophile involves the formation of a covalent bond. nih.gov The mechanism often proceeds via pathways such as nucleophilic substitution or addition reactions. evitachem.com For instance, in an enzymatic context, the methylamino group could attack a carbonyl carbon or another electrophilic site on a substrate, leading to the formation of a transient intermediate. evitachem.com The stability and subsequent reaction of this intermediate would depend on the specific reactants and the surrounding microenvironment, potentially leading to the formation of various products. evitachem.com The reactivity of such interactions can be predicted and analyzed using both computational models, which elucidate the energetics of reaction pathways, and empirical methods like High-Performance Liquid Chromatography (HPLC) for product analysis.
| Aspect | Description | Relevance to this compound |
|---|---|---|
| Nucleophilic Center | The lone pair of electrons on the nitrogen atom of the secondary amine. | Allows the molecule to donate an electron pair to an electrophile. |
| Electrophilic Targets | Electron-deficient atoms, such as carbonyl carbons, in biological molecules. nih.gov | Potential for covalent bond formation with substrates in enzyme active sites. |
| Reaction Type | Nucleophilic acyl substitution or addition reactions. evitachem.com | Forms reactive intermediates that can proceed to final products. evitachem.com |
Hydrogen Bonding and Proton Transfer Reactions
The structure of this compound includes functional groups capable of participating in hydrogen bonding. Specifically, the amide group (-CONH-) and the secondary amine group (-NH-) can both act as hydrogen bond donors, while the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the amine can act as hydrogen bond acceptors. nih.gov This dual capability allows the molecule to form intricate networks of hydrogen bonds with water, amino acid residues in proteins, or other biological molecules.
Hydrogen bonds are critical in determining the conformation and interaction of molecules in biological systems. They are weaker than covalent bonds but are pivotal in processes like protein folding and substrate binding to an enzyme's active site. The ability of an amide proton to form a hydrogen bond, for instance with the pi-electrons of an aromatic ring in an amino acid like tryptophan or tyrosine, is a recognized stabilizing interaction in protein structures. d-nb.info
These hydrogen-bonded networks can also facilitate proton transfer reactions. Proton transfer is a fundamental chemical process in biology, essential for enzyme catalysis and signal transduction. In a network of hydrogen-bonded molecules, a proton can be relayed from one molecule to another in a concerted motion, a mechanism often referred to as a Grotthuss-like proton shuttle. rsc.org Systems involving water or ammonia (B1221849) are well-known for mediating efficient proton conduction through such degenerate hydrogen-bonded systems (e.g., H₃O⁺ + H₂O ⇔ H₂O + H₃O⁺). rsc.org The presence of amine and amide groups in this compound suggests its potential to participate in or influence such proton transfer dynamics within a biological microenvironment. rsc.org
| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |
|---|---|---|
| Amide (-CONH-) | Donor (N-H), Acceptor (C=O) | Interaction with protein backbones, side chains, and water molecules. |
| Secondary Amine (-NH-) | Donor (N-H), Acceptor (N) | Interaction with polar residues in proteins and nucleic acids. |
Modulation of Autophagy-Regulating Protein Targets
Autophagy is a highly conserved cellular degradation process where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown and recycling. umich.edu This process is tightly regulated by a series of proteins known as AuTophaGy-related (ATG) proteins and is controlled by key signaling pathways. news-medical.net Small molecules can modulate autophagy by targeting central regulatory proteins within these pathways.
A key regulatory hub is the mTOR (mammalian target of rapamycin) kinase, which, under nutrient-rich conditions, suppresses autophagy by inhibiting the ULK1 kinase complex, a critical initiator of autophagosome formation. atlasgeneticsoncology.orgnih.gov Another crucial regulatory component is the class III phosphoinositide 3-kinase (PI3K) complex, which includes the protein Beclin 1. news-medical.netnih.gov This complex generates phosphatidylinositol 3-phosphate (PI3P), which is essential for the nucleation of the autophagosomal membrane. nih.gov
The compound 3-methyladenine (B1666300) (3-MA) is a widely studied inhibitor of autophagy that acts by inhibiting class III PI3K activity. nih.gov However, research has revealed a more complex, dual role for 3-MA. While it transiently suppresses class III PI3K to inhibit starvation-induced autophagy, it can also promote autophagic flux under prolonged treatment in nutrient-rich conditions. nih.gov This latter effect is attributed to its persistent inhibition of class I PI3K, a separate pathway that normally suppresses autophagy. nih.gov This demonstrates how a single small molecule can have differential and context-dependent effects on the intricate network of autophagy-regulating proteins.
| Protein/Complex | Function in Autophagy | Modulation |
|---|---|---|
| mTORC1 | Major negative regulator; inhibits ULK1 complex under nutrient-rich conditions. news-medical.netatlasgeneticsoncology.org | Inhibited by nutrient starvation or rapamycin, leading to autophagy induction. |
| ULK1 Complex | Initiates autophagosome formation. news-medical.net | Activated upon mTORC1 inhibition. nih.gov |
| Class III PI3K Complex (contains Beclin 1) | Nucleates the autophagosome membrane by producing PI3P. news-medical.netnih.gov | Inhibited by 3-methyladenine (3-MA) and the anti-apoptotic protein Bcl-2. nih.govnih.gov |
| ATG12 & ATG8 (LC3) Systems | Ubiquitin-like conjugation systems essential for autophagosome elongation and closure. umich.edu | LC3 modification (LC3-II) is a widely used marker for autophagosome formation. |
Interaction with Biological Macromolecules (e.g., DNA, BSA, mPGES-1)
The biological activity of this compound and its derivatives is contingent upon their interaction with various biological macromolecules. The molecule's functional groups allow for a range of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which govern binding to proteins and nucleic acids.
Interaction with DNA and Bovine Serum Albumin (BSA): While specific studies on the interaction of this compound with DNA and BSA are not detailed, its chemical properties suggest a potential for binding. The positively chargeable amine group could engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. Furthermore, its hydrogen bond donor and acceptor sites could interact with the functional groups on DNA bases or with amino acid residues on the surface of proteins like BSA, which is often used as a model protein for studying drug-protein binding.
Interaction with mPGES-1: Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the final step in the production of prostaglandin E2 (PGE2), a potent inflammatory mediator. nih.gov As an inducible enzyme that is upregulated during inflammation, mPGES-1 is a significant target for the development of novel anti-inflammatory drugs that could offer more selectivity and fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) which target cyclooxygenase (COX) enzymes. nih.govresearchgate.net
Inhibitors of mPGES-1 typically act by binding to the enzyme's active site, competing with its natural substrate, prostaglandin H2 (PGH2). nih.gov The development of such inhibitors often involves identifying small molecules with novel scaffolds that can favorably occupy this active site. nih.gov The efficacy of these compounds is measured by their ability to reduce PGE2 production. The structural features of this compound, such as its size and capacity for hydrogen bonding, are characteristic of small molecules that could potentially be explored as scaffolds for mPGES-1 inhibitors.
Metabolic Studies and Biotransformation
The biotransformation of xenobiotics, including small molecule compounds, is a critical process that determines their pharmacokinetic profile and biological activity. These metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For a compound like this compound, several metabolic pathways can be anticipated based on its chemical structure.
Phase I Reactions: These reactions typically introduce or expose functional groups. The amine and amide moieties of this compound are likely sites for such transformations.
Oxidation: The secondary amine can be oxidized. N-oxidation is a common metabolic pathway for compounds containing amino groups. evitachem.comresearchgate.net The alkyl side chains could also undergo hydroxylation.
Reduction: The amide group could potentially be reduced to an amine, although this is generally a less common metabolic reaction than oxidation. evitachem.com
Hydrolysis: The amide bond could be cleaved by amidase enzymes, yielding 3-methylaminopropionic acid and ammonia.
Phase II Reactions: Following functionalization, the compound or its Phase I metabolites can be conjugated with endogenous molecules to increase water solubility and facilitate excretion. This can include glucuronidation or sulfation at a hydroxyl group introduced during Phase I.
The study of these metabolic pathways relies on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to separate the parent compound from its metabolites in biological samples (e.g., plasma, urine), while mass spectrometry is employed for the structural elucidation of these metabolites. nih.gov
| Reaction Type | Potential Site | Resulting Functional Group/Product |
|---|---|---|
| N-Oxidation | Secondary Amine | N-oxide metabolite. researchgate.net |
| N-Dealkylation | Secondary Amine | Removal of the methyl group to form 3-aminopropanamide. |
| Amide Hydrolysis | Amide Bond | 3-methylaminopropionic acid and ammonia. |
| Conjugation (e.g., Glucuronidation) | Hydroxylated metabolites from Phase I | Glucuronide conjugate for excretion. |
Computational Chemistry and in Silico Approaches in 3 Methylamino Propanamide Research
Quantum Chemical Calculations for Thermodynamic Stability
Quantum chemical calculations provide fundamental insights into the electronic structure and energy of molecules, which are crucial for determining their stability and reactivity.
Ab initio Calculations and Density Functional Theory (DFT) for Reaction Mechanisms and Conformations
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, and Density Functional Theory (DFT), a method that maps the many-body electronic structure problem onto a simpler one involving the electron density, are pivotal in studying the reaction mechanisms and conformational landscapes of molecules like 3-(Methylamino)propanamide.
Theoretical studies on related amine reactions, such as the interaction of the aminyl radical CH3NH with NO2, have been extensively investigated using quantum chemistry calculations to map out complex reaction mechanisms. rsc.org These studies reveal intricate, multi-channel reaction pathways with various intermediates and products. rsc.org The temperature and pressure-dependent kinetics are often modeled using frameworks like the Rice–Ramsperger–Kassel–Marcus (RRKM)-based master equation to understand the product distribution under different conditions, such as in the atmosphere or during combustion. rsc.org For instance, in the CH3NH + NO2 reaction, the primary products can vary significantly with temperature, highlighting the importance of such detailed computational analyses. rsc.org
Similarly, DFT methods, such as B3LYP, are employed to optimize the geometries of reactants, products, intermediates, and transition states, providing a detailed potential energy surface for a given reaction. researchgate.net These calculations can elucidate the thermodynamic parameters and conformational preferences of molecules. For example, studies on methylamine (B109427) complexes have utilized DFT to show that both B3LYP and WB97XD methods yield similar thermodynamic results for reactions involving different conformers. researchgate.net Such computational approaches are invaluable for predicting the most stable conformations and preferred reaction pathways of this compound.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as this compound, interacts with a biological target, typically a protein.
Prediction of Binding Affinity and Interaction with Enzyme Active Sites (e.g., COX-2, AChE/BACE1/GSK3β)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.
COX-2: Nonsteroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies have been used to investigate the binding of various compounds to the active site of COX-2. researchgate.netresearchgate.net These studies help in designing new derivatives with potential anti-inflammatory activity by predicting their interactions with key amino acid residues in the enzyme's active site. researchgate.net
AChE/BACE1/GSK3β: In the context of Alzheimer's disease, several enzymes are key targets, including Acetylcholinesterase (AChE), Beta-site APP cleaving enzyme 1 (BACE1), and Glycogen synthase kinase 3 beta (GSK3β). nih.govresearchgate.net Computational studies have proposed potential drug candidates that can act as multifunctional compounds simultaneously targeting these enzymes. nih.gov Molecular docking simulations are crucial in these studies to indicate how a compound might inhibit an enzyme like BACE1 by interacting with its catalytic pocket. nih.gov For instance, docking results can show a compound's furocoumarin scaffold occupying the catalytic active site (CAS) of AChE and binding to key residues through π-π stacking. researchgate.net
Analysis of Ligand-Receptor Interactions and Conformational Dynamics
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more detailed view of the dynamic behavior of the ligand-receptor complex over time. MD simulations can reveal the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. nih.govplos.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are fields that correlate the chemical structure of a compound with its biological activity using statistical methods.
Correlation of Biological Activity with Physicochemical Descriptors
QSAR models are mathematical equations that relate the chemical and physical properties (descriptors) of a series of molecules to their biological activities. frontiersin.orgijnrd.orgnih.govdergipark.org.tr These descriptors can include parameters related to lipophilicity, electronics, and sterics. ijnrd.org
The process involves calculating a variety of molecular descriptors that describe the physicochemical properties of the molecules. nih.gov These can range from simple properties like molecular weight and logP to more complex quantum chemical descriptors like HOMO and LUMO energies. frontiersin.org Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
Identification of Common Scaffolds in Target Modulation (e.g., Calcium Channel Blockers, CAPN Inhibitors)
In the computational-driven search for novel therapeutic agents, the identification of common molecular scaffolds that can interact with specific biological targets is a foundational step. For derivatives of this compound, in silico approaches are instrumental in comparing their structural features against the well-established pharmacophores of known modulators of targets such as calcium channels and calpain (CAPN). This analysis helps in predicting potential biological activities and guiding the synthesis of new compounds with desired therapeutic profiles.
Common Scaffolds of Calcium Channel Blockers
Calcium channel blockers are a heterogeneous group of drugs that are primarily classified based on their chemical structure and site of action on the L-type calcium channels. Computational studies, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis, have elucidated the key structural motifs essential for their inhibitory activity. The three main classes are dihydropyridines, phenylalkylamines, and benzothiazepines.
The dihydropyridine class is characterized by a 1,4-dihydropyridine ring, which is essential for its activity. Key structural features for this class include:
A substituted phenyl ring at the 4-position of the dihydropyridine core.
Ester groups at the 3- and 5-positions.
Small alkyl groups at the 2- and 6-positions.
Phenylalkylamines , with verapamil as a key example, possess a distinct pharmacophore. Their scaffold is characterized by the presence of two aromatic rings and a tertiary amine, which is typically protonated at physiological pH. The spatial arrangement of these features is critical for their interaction with the calcium channel.
The benzothiazepine scaffold, found in drugs like diltiazem, features a fused ring system. This class of calcium channel blockers has both cardiac depressant and vasodilator actions.
Below is an interactive data table summarizing the common scaffolds of these major classes of calcium channel blockers.
| Class | Core Scaffold | Key Pharmacophoric Features | Representative Compound(s) |
| Dihydropyridines | 1,4-Dihydropyridine | Substituted phenyl ring at C4; Ester groups at C3 and C5; Small alkyl groups at C2 and C6. | Nifedipine, Amlodipine |
| Phenylalkylamines | Phenylalkylamine | Two aromatic rings; A tertiary amine; Specific spatial arrangement of functional groups. | Verapamil |
| Benzothiazepines | Benzothiazepine | Fused benzothiazepine ring system. | Diltiazem |
From a computational perspective, the structure of this compound does not share significant overlap with the core scaffolds of traditional calcium channel blockers. It lacks the characteristic 1,4-dihydropyridine ring of the dihydropyridines, the dual aromatic rings of the phenylalkylamines, and the fused heterocyclic system of the benzothiazepines. However, its linear structure with a secondary amine and an amide group could hypothetically engage in hydrogen bonding and electrostatic interactions within the binding sites of these channels, a possibility that would require dedicated docking and molecular dynamics simulation studies to explore.
Common Scaffolds of Calpain (CAPN) Inhibitors
Calpain inhibitors are broadly categorized into peptide-based and non-peptidic molecules. Their design is often guided by the structure of the calpain active site, which features a catalytic triad of cysteine, histidine, and asparagine residues.
Peptide-based inhibitors are often designed to mimic the natural substrates of calpain. These inhibitors typically contain an electrophilic "warhead" that covalently or non-covalently interacts with the catalytic cysteine residue. Common scaffolds in this category include di- or tri-peptides with a C-terminal aldehyde or ketone.
Non-peptidic inhibitors have been developed to overcome the limitations of peptide-based drugs, such as poor cell permeability and metabolic instability. These inhibitors feature a variety of chemical scaffolds that can interact with the active site of calpain. Some common non-peptidic scaffolds include:
α-ketoamides: These compounds often exhibit potent and reversible inhibition of calpains.
Thiazole derivatives: These heterocyclic compounds can be designed to fit into the active site of the enzyme.
Quinolinone derivatives: These scaffolds have been explored for their potential as calpain inhibitors.
The following interactive data table outlines the common scaffolds found in calpain inhibitors.
| Class | Core Scaffold/Feature | Mechanism of Action | Representative Compound(s) or Moieties |
| Peptide-Based | Di/Tri-peptide backbone | Mimics natural substrates; often contains an electrophilic "warhead" for the catalytic cysteine. | Leupeptin, Calpeptin |
| Non-Peptidic (α-ketoamides) | α-ketoamide | Reversible interaction with the active site. | AK295 |
| Non-Peptidic (Thiazoles) | Thiazole ring | Non-covalent interaction with the active site. | Various experimental compounds |
| Non-Peptidic (Quinolinones) | Quinolinone | Interaction with the active site. | SJA6017 |
When analyzing the structure of this compound in the context of calpain inhibition, its simple amide structure bears some resemblance to the peptide backbone of endogenous substrates and peptide-based inhibitors. The propanamide moiety can be seen as a minimalistic peptide mimic. Computational docking studies could reveal if the methylamino group and the amide functionality can be oriented in the calpain active site to establish meaningful interactions with the catalytic residues or surrounding pockets. While it lacks a traditional electrophilic "warhead," its potential for hydrogen bonding could contribute to non-covalent inhibition. Further in silico screening of derivatives of this compound could identify modifications that enhance its potential affinity for the calpain active site.
Analytical Research Methodologies for 3 Methylamino Propanamide and Its Derivatives
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, indispensable for separating components from a mixture. For 3-(Methylamino)propanamide, both liquid and gas chromatography are employed to assess purity, quantify yield, and profile impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is extensively used to separate, identify, and quantify each component in a mixture, making it ideal for determining the purity of a drug substance and identifying any synthesis-related by-products or degradation products. researchgate.netresearchgate.netijrti.org
The development of a robust HPLC method involves the careful selection of a stationary phase (column), a mobile phase, and a suitable detector. For polar compounds such as amides and amines, reversed-phase chromatography using a C18 column is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with additives like trifluoroacetic acid to improve peak shape and resolution. nih.gov Detection can be achieved using ultraviolet (UV) spectroscopy if the molecule contains a chromophore, or more universal detectors like a Corona Charged Aerosol Detector (CAD) for compounds lacking a strong UV absorbance. nih.gov Impurity profiling involves separating and detecting all related substances, which can then be identified and quantified relative to the main compound. ijrti.orgijprajournal.com
Table 1: Typical HPLC Parameters for Amine and Amide Analysis
| Parameter | Description | Typical Conditions |
|---|---|---|
| Stationary Phase (Column) | The solid support through which the mobile phase flows. | Reversed-Phase C18, Mixed-Mode (e.g., Hydrophobic/Anion Exchange) nih.gov |
| Mobile Phase | The solvent that moves the sample through the column. | Gradient of Acetonitrile and Water with an additive like 0.1% Trifluoroacetic Acid (TFA) nih.gov |
| Detector | The device used to detect compounds as they elute from the column. | UV-Vis Detector, Corona Charged Aerosol Detector (CAD), Mass Spectrometer (MS) |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.5 - 1.5 mL/min |
| Column Temperature | Controlled temperature to ensure reproducible results. | 25 - 40 °C |
Gas Chromatography (GC) for Purity and Yield Determination
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For derivatives of this compound, such as 3-methylamino-1,2-propanediol, GC is an effective method for determining purity and quantifying yield. google.compatsnap.com Due to the high boiling point and viscosity of such compounds, direct injection can sometimes lead to poor peak shape and tailing. google.com While derivatization with reagents like trifluoroacetic anhydride (B1165640) can be used to increase volatility, direct analysis methods have also been developed to simplify the process and improve efficiency. google.compatsnap.com
A typical GC method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The components are separated based on their boiling points and interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for detection. This technique allows for the simultaneous detection and analysis of the main component and its impurities. google.com
Table 2: GC Conditions for the Analysis of 3-Methylamino-1,2-propanediol
| Parameter | Description | Value |
|---|---|---|
| Column Type | Capillary column coated with a specific stationary phase. | Agilent J&W CP-Volamine or similar |
| Carrier Gas | Inert gas to move the sample through the column. | Nitrogen or Helium google.com |
| Flow Rate | The flow rate of the carrier gas. | 30-40 mL/min google.com |
| Injector Temperature | Temperature at which the sample is vaporized. | 280 - 320 °C google.com |
| Column Temperature | The temperature of the oven containing the column. | 240 - 260 °C google.com |
| Detector | Device for detecting the separated components. | Flame Ionization Detector (FID) |
| Detector Temperature | The temperature of the detector. | 280 - 320 °C google.com |
Spectroscopic Characterization Methods
Spectroscopic methods are used to probe the molecular structure of a compound by measuring its interaction with electromagnetic radiation. These techniques are essential for confirming the identity and elucidating the precise structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. core.ac.ukslideshare.netjchps.com It provides detailed information about the chemical environment of individual atoms (specifically, nuclei like ¹H and ¹³C).
1D NMR: ¹H NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons through a phenomenon called spin-spin splitting. slideshare.net For this compound, one would expect distinct signals for the methyl protons, the two methylene (B1212753) (CH₂) groups, the amine proton, and the amide protons. docbrown.infoyoutube.com ¹³C NMR provides information on the number of different types of carbon atoms in the molecule.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural detail by showing correlations between nuclei. COSY reveals which protons are coupled to each other (i.e., are on adjacent carbons), while HSQC shows which protons are directly attached to which carbons. core.ac.uk These experiments are crucial for unambiguously assigning all signals and confirming the connectivity of the atoms within the molecule. usn.no
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Splitting Pattern (Predicted) | Integration |
|---|---|---|---|
| -CH₃ (on Nitrogen) | ~2.4 | Singlet | 3H |
| -NH- (Secondary Amine) | Broad signal | Singlet | 1H |
| -CH₂-C=O | ~2.5 | Triplet | 2H |
| -CH₂-NH- | ~2.8 | Triplet | 2H |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. ijprajournal.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule with a high degree of confidence. measurlabs.commeasurlabs.com This is a critical step in confirming the identity of a newly synthesized compound or an unknown impurity. nih.gov For this compound (C₄H₁₀N₂O), HRMS would confirm the exact mass corresponding to this formula, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). measurlabs.comnih.gov Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the parent ion into smaller fragments and analyzing their masses to deduce the original structure.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Description | Value |
|---|---|---|
| Molecular Formula | The elemental composition of the molecule. | C₄H₁₀N₂O |
| Molecular Weight (Nominal) | The sum of the integer masses of the most abundant isotopes. | 102 g/mol sigmaaldrich.com |
| Exact Mass | The calculated mass using the monoisotopic masses of the elements. | 102.07931 g/mol |
| Analysis Mode | The ionization technique used. | Electrospray Ionization (ESI), Electron Impact (EI) |
| Key Fragments (Predicted) | Characteristic smaller ions formed during MS analysis. | m/z = 73 (-NH₂CH₃), m/z = 58 (-CH₂CH₂CONH₂), m/z = 44 (-CONH₂) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. pearson.com It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. Each type of bond (e.g., C=O, N-H, C-H) absorbs IR radiation at a characteristic wavenumber. libretexts.org
The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amide and the secondary amine functional groups. The primary amide group (-CONH₂) will exhibit two distinct N-H stretching bands and a very strong C=O (carbonyl) stretching band. ucalgary.cadocbrown.info The secondary amine (-NH-) will show a single N-H stretching band. The presence and position of these key bands provide rapid and clear evidence for the compound's core structure. docbrown.infodocbrown.info
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|---|
| Primary Amide | N-H | Stretch (Asymmetric & Symmetric) | 3400 - 3100 (typically two bands) ucalgary.ca |
| Primary Amide | C=O | Stretch | 1690 - 1650 (strong) docbrown.info |
| Secondary Amine | N-H | Stretch | 3500 - 3300 (single, medium band) ucalgary.ca |
X-ray Crystallography for Molecular Geometry and Stereochemistry
For a compound like this compound, an X-ray crystallographic study would provide definitive information on its molecular geometry and stereochemistry. The technique reveals precise measurements of bond lengths (e.g., C-C, C-N, C=O) and bond angles, which are fundamental to understanding the molecule's conformation. wikipedia.org Furthermore, it would elucidate the torsion angles, defining the spatial relationship between different parts of the molecule, such as the orientation of the propanamide backbone relative to the methylamino group.
While X-ray crystallography is a primary method for such structural characterization, specific published crystallographic data for this compound (CAS No. 4874-17-3) are not available in the public domain based on the conducted research. However, studies on related benzenepropanamide derivatives have successfully utilized this technique to confirm molecular structures and determine relative configurations. acs.org
A hypothetical X-ray crystallography study on this compound would yield the parameters outlined in the table below.
| Parameter | Description | Example of Information Gained |
|---|---|---|
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | e.g., Monoclinic, P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | e.g., a = 5.4 Å, b = 8.2 Å, c = 12.1 Å, β = 95.5° |
| Atomic Coordinates | The precise (x, y, z) position of each non-hydrogen atom in the unit cell. | Defines the exact 3D structure. |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C=O bond length (~1.23 Å), C-N bond length (~1.47 Å) |
| Bond Angles | The angle formed between three connected atoms. | e.g., N-C-C angle (~110°) |
| Torsion (Dihedral) Angles | The angle between planes through two sets of three atoms, defining molecular conformation. | Reveals the rotation around single bonds. |
| Hydrogen Bonding Network | Identifies intermolecular and intramolecular hydrogen bonds that influence crystal packing. | Describes how molecules interact with each other in the solid state. |
Validation of Analytical Methods
The validation of an analytical procedure is the process of providing documented evidence that the method is suitable for its intended purpose. jetir.orgslideshare.net The parameters for validation are established by international guidelines, such as the International Council for Harmonisation (ICH) guideline Q2(R1). gmp-compliance.orgloesungsfabrik.de These guidelines ensure that an analytical method provides results that are reliable, reproducible, and accurate. jetir.org
For the analysis of this compound, any quantitative method (such as High-Performance Liquid Chromatography, HPLC) would require validation for several key performance characteristics before being used in a quality control environment. jetir.orgpharmaguideline.com The typical validation parameters are discussed below. gmp-compliance.orgbldpharm.comelementlabsolutions.com
Specificity Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. jetir.orgelementlabsolutions.com
Linearity and Range Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. pharmaguideline.com The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com
| Concentration Level | Nominal Concentration (µg/mL) | Measured Peak Area (Example) |
|---|---|---|
| Level 1 (50%) | 50.0 | 485120 |
| Level 2 (75%) | 75.0 | 730550 |
| Level 3 (100%) | 100.0 | 998700 |
| Level 4 (125%) | 125.0 | 1245300 |
| Level 5 (150%) | 150.0 | 1510200 |
| Acceptance Criterion: Correlation Coefficient (r²) ≥ 0.999 |
Accuracy Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found. elementlabsolutions.com It is often assessed by analyzing samples with known concentrations (e.g., by spiking a blank matrix with the analyte) and calculating the percentage recovery. demarcheiso17025.com
Precision Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. jetir.orgpharmaguideline.com It is typically evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. jetir.org
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. jetir.org
| Replicate | Measured Concentration (µg/mL) |
|---|---|
| 1 | 100.2 |
| 2 | 99.5 |
| 3 | 100.5 |
| 4 | 99.8 |
| 5 | 101.0 |
| 6 | 99.9 |
| Result: Mean = 100.15 µg/mL, Std Dev = 0.55, %RSD = 0.55% | |
| Acceptance Criterion: Relative Standard Deviation (%RSD) ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ) The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. bldpharm.com
Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jetir.org Examples of variations include changes in mobile phase pH, column temperature, or mobile phase composition. demarcheiso17025.com
Applications in Advanced Materials Science and Engineering
Polymer Synthesis and Materials Science
The bifunctional nature of 3-(Methylamino)propanamide, possessing a reactive amine and a stable amide group, theoretically allows it to act as a monomer in polymerization reactions. The secondary amine could, for instance, participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. However, a thorough review of existing literature did not yield specific examples or studies detailing the synthesis or characterization of polymers derived from this compound. Research in polyamide synthesis tends to focus on more common diamines and amino acids. youtube.comncl.res.inresearchgate.netnih.gov
Coordination Chemistry
In the realm of coordination chemistry, molecules containing nitrogen and oxygen donor atoms, such as those present in this compound, are known to form complexes with metal ions. researchgate.netresearchgate.netnih.govnou.edu.ngnih.gov The nitrogen of the methylamino group and the oxygen of the amide carbonyl group could potentially chelate to a metal center. Such coordination complexes can exhibit interesting catalytic, magnetic, or optical properties. Nevertheless, specific studies on the coordination complexes of this compound, detailing their synthesis, structure, and properties, were not found in the surveyed literature. The focus of existing research is on other ligands with N,N'-disubstituted groups or different backbones. researchgate.netresearchgate.net
Templating Agent in Inorganic Polymer Synthesis
Organic molecules are often employed as structure-directing agents or templates in the synthesis of inorganic polymers and materials like zeolites and metal-organic frameworks (MOFs). wikipedia.org The size, shape, and functional groups of the organic template can influence the pore structure and morphology of the resulting inorganic material. The functional groups of this compound could interact with inorganic precursors through hydrogen bonding or coordination, potentially guiding the formation of specific structures. However, there is no available research that specifically describes the use of this compound as a templating agent in the synthesis of inorganic polymers. The literature in this area describes the use of other organic molecules, such as quaternary ammonium (B1175870) cations or other amino acid derivatives, for this purpose. wikipedia.org
Future Directions and Emerging Research Areas
Exploration of Novel Therapeutic Applications based on Structure-Activity Relationships
The field of drug discovery often relies on understanding how the structure of a molecule relates to its biological activity. For 3-(Methylamino)propanamide, its core structure—a propanamide backbone with a secondary amine—presents a scaffold that could be systematically modified to explore potential therapeutic uses.
N-methylation, a feature of this compound, is a common strategy in medicinal chemistry to enhance a molecule's pharmacokinetic profile, including its stability against enzymatic degradation and its ability to cross biological membranes. The modification of peptides and lipopeptides with N-methyl amino acids has been shown to modulate their therapeutic properties, sometimes leading to increased antimicrobial activity. mdpi.com
Future research could involve the synthesis of a library of this compound derivatives. By altering various parts of the molecule, researchers could investigate how these changes affect interactions with biological targets. For instance, propanamide derivatives have been explored as inhibitors of enzymes like urease and cyclooxygenase-2, which are implicated in various diseases. nih.gov A systematic exploration could unveil derivatives with significant and selective biological effects, paving the way for new therapeutic agents.
Table 1: Potential Modifications of this compound for SAR Studies
| Molecular Section | Potential Modification | Desired Outcome |
|---|---|---|
| Amide Group | Replacement with bioisosteres (e.g., ester, ketone) | Altered stability and hydrogen bonding capacity |
| Methyl Group | Substitution with larger alkyl or aryl groups | Modified lipophilicity and target binding |
| Propyl Chain | Alteration of length or introduction of rigidity | Optimized positioning within a target's binding site |
Development of Multi-Target-Directed Ligands for Complex Diseases
The traditional "one-target, one-drug" approach is often insufficient for treating complex, multifactorial diseases like Alzheimer's or cancer. nih.govmdpi.com This has led to the rise of multi-target-directed ligands (MTDLs)—single compounds designed to interact with multiple biological targets simultaneously. nih.gov
The simple scaffold of this compound could serve as a foundational fragment for the design of MTDLs. Its functional groups—the amide and the secondary amine—offer synthetic handles to attach other pharmacophores known to interact with different disease-related targets. For example, researchers have successfully created hybrid molecules by combining fragments that target acetylcholinesterase and other enzymes relevant to Alzheimer's disease. nih.gov The propanamide structure is found within various biologically active compounds, and its derivatives have been investigated for their potential as cholinesterase inhibitors. nih.gov
Future work could focus on using this compound as a central scaffold to link moieties that target different aspects of a complex disease's pathology, potentially leading to more effective therapeutic strategies.
Investigations into Environmental Fate and Interactions
The environmental impact of chemical compounds is a critical area of study. Understanding the environmental fate of a substance involves evaluating its persistence, degradation, and potential for bioaccumulation. acrotein.com While no specific studies on the environmental fate of this compound are currently available, general principles can guide future investigations.
Key parameters to investigate would include its biodegradability, its potential to partition into soil or aquatic sediments, and its atmospheric half-life. ornl.gov The presence of both an amide and an amine group could influence its behavior in different environmental compartments. For instance, the amine group could affect its solubility and adsorption to soil particles based on pH.
Table 2: Key Parameters for Environmental Fate Assessment
| Parameter | Description | Potential Research Method |
|---|---|---|
| Biodegradation | The breakdown of the compound by microorganisms. | Standardized OECD tests for ready or inherent biodegradability. |
| Soil Adsorption Coefficient (Koc) | The tendency of the compound to bind to organic matter in soil. | High-Performance Liquid Chromatography (HPLC) screening. |
| Hydrolysis | The breakdown of the compound in water. | Studies at different pH values to determine the hydrolysis rate. |
Advanced in vivo Studies and Clinical Evaluations
Currently, there is no publicly available information regarding in vivo studies or clinical evaluations of this compound. The progression of any chemical compound to this stage of research is contingent upon extensive preclinical data demonstrating both potential efficacy and an acceptable safety profile.
Should future structure-activity relationship studies identify a derivative of this compound with promising therapeutic activity, the subsequent steps would involve rigorous in vivo testing in animal models. These studies are essential to understand the compound's behavior in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Only after a compound has demonstrated significant efficacy and safety in comprehensive preclinical and in vivo studies would it be considered a candidate for clinical trials in humans. The path from a simple chemical building block to a clinically approved therapeutic is long and requires substantial and targeted research investment.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-(Methylamino)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting methylamine with halogenated propanamides under controlled pH (e.g., alkaline conditions) to minimize side reactions. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (40–60°C), and stoichiometric ratios of reactants. Monitoring reaction progress via TLC or HPLC is critical .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) and conduct reactions in a fume hood to avoid inhalation. Avoid skin contact by using double-layered gloves (nitrile). Waste should be segregated into halogenated/organic containers and disposed via certified chemical waste services. Emergency protocols for spills include neutralization with inert adsorbents and immediate ventilation .
Q. How can spectroscopic techniques validate the purity and structure of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm functional groups (e.g., methylamino protons at δ 2.2–2.5 ppm) and LC-MS for molecular ion identification ([M+H]+). IR spectroscopy verifies amide C=O stretches (~1650 cm⁻¹). Cross-reference with published spectral libraries (e.g., PubChem) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or impurities. Use high-resolution MS (HRMS) to distinguish isobaric species and 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity in stereoisomers. Validate with X-ray crystallography if crystalline derivatives are available .
Q. What experimental strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K with MoKα radiation (λ = 0.71073 Å) resolves intermolecular interactions. Measure dihedral angles between planar groups (e.g., amide and methylamino moieties) and hydrogen-bond distances (e.g., N–H⋯O ≈ 2.97 Å). Use software like SHELX for refinement and Mercury for visualization .
Q. What methodological considerations are critical when designing in vitro assays to evaluate the enzyme inhibition potential of this compound derivatives?
- Methodological Answer : Use recombinant enzymes (e.g., kinases or proteases) and substrate-specific fluorogenic assays. Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle). Pre-incubate derivatives at varying concentrations (1–100 µM) and measure IC50 via nonlinear regression. Validate reversibility via dilution assays .
Q. How can multi-method approaches enhance the study of this compound’s reactivity in complex biological systems?
- Methodological Answer : Integrate metabolomics (LC-MS/MS) to track metabolic byproducts and molecular docking (AutoDock Vina) to predict binding affinities with target proteins. Pair with SPR (surface plasmon resonance) for real-time kinetic analysis of ligand-protein interactions. Triangulate data to distinguish direct effects from off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
